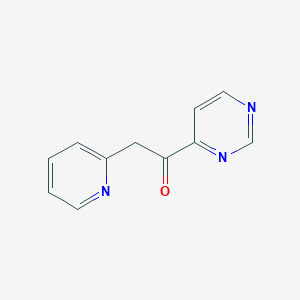
(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is a complex organic molecule with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a xanthene core substituted with bromopentyl and diphenylphosphine groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and other scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction between appropriate aromatic aldehydes and ketones under acidic conditions.
Introduction of Bromopentyl Group: The bromopentyl group is introduced via a nucleophilic substitution reaction, where a suitable bromopentyl halide reacts with the xanthene core.
Attachment of Diphenylphosphine Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the bromopentyl group to a pentyl group.
Substitution: The bromopentyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Xanthene Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
(2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine): has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of biological systems due to its ability to form complexes with metal ions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include transition metal centers, and the pathways involved are primarily related to coordination chemistry and catalysis.
類似化合物との比較
Similar Compounds
- (2-(5-Bromopentyl)-7-hexyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- (2-(5-Bromopentyl)-9,9-dimethyl-7-hexyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
Uniqueness
The uniqueness of (2-(5-Bromopentyl)-9,9-dimethyl-7-pentyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) lies in its specific substitution pattern on the xanthene core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise coordination chemistry and catalysis.
特性
分子式 |
C49H51BrOP2 |
|---|---|
分子量 |
797.8 g/mol |
IUPAC名 |
[2-(5-bromopentyl)-5-diphenylphosphanyl-9,9-dimethyl-7-pentylxanthen-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C49H51BrOP2/c1-4-5-11-22-37-33-43-47(45(35-37)52(39-24-13-6-14-25-39)40-26-15-7-16-27-40)51-48-44(49(43,2)3)34-38(23-12-10-21-32-50)36-46(48)53(41-28-17-8-18-29-41)42-30-19-9-20-31-42/h6-9,13-20,24-31,33-36H,4-5,10-12,21-23,32H2,1-3H3 |
InChIキー |
VLYPXIPQBRMREQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910575.png)

![1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one](/img/structure/B12910586.png)

![1-[5,6-Bis(2-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12910595.png)



![9-(Dibutylamino)-6a,12a-dihydro-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3(4H)-one](/img/structure/B12910636.png)
![3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12910644.png)

